molecular formula C14H21NO3 B4035183 N-(3-methoxypropyl)-2-phenoxybutanamide

N-(3-methoxypropyl)-2-phenoxybutanamide

Cat. No.: B4035183
M. Wt: 251.32 g/mol
InChI Key: UCENVYODPIGKBJ-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the C2 position and a 3-methoxypropyl chain attached to the nitrogen atom. Its methoxypropyl group may enhance solubility, while the phenoxy substituent could influence electronic properties and target binding .

Properties

IUPAC Name

N-(3-methoxypropyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-13(14(16)15-10-7-11-17-2)18-12-8-5-4-6-9-12/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCENVYODPIGKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCOC)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-phenoxybutanamide typically involves the reaction of 3-methoxypropylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxypropyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in aprotic solvents.

Major Products:

    Oxidation: Formation of 3-methoxypropionic acid or 3-methoxypropionaldehyde.

    Reduction: Formation of N-(3-methoxypropyl)-2-phenoxybutylamine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-2-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The methoxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to interact with enzymes or receptors. The phenoxybutanamide backbone may facilitate binding to active sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3-methoxypropyl)-2-phenoxybutanamide with key analogs, highlighting structural differences and biological activities inferred from evidence:

Compound Name Key Structural Features Reported Biological Activity Key Differences
N-(3-Methoxypropyl)-2-[(4-methylphenyl)amino]propanamide Methoxypropyl group; methylphenylamino substituent Not explicitly stated, but similar compounds show enzyme inhibition or receptor modulation Replaces phenoxy with methylphenylamino; shorter carbon chain (propanamide)
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-phenylbutanamide Butanamide backbone; furan and hydroxyl groups Potential antimicrobial or anti-inflammatory activity Incorporates furan and hydroxyl groups instead of phenoxy; altered substitution
N-(3-Chloropropyl)-2-ethylbutanamide Chloropropyl group; ethylbutanamide backbone Specialized industrial applications (e.g., surfactants) Chlorine substituent replaces methoxy; lacks aromatic phenoxy group
N-(3-Methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide Imidazothiazole core; methoxypropyl and phenyl groups Anticancer and antibacterial potential Heterocyclic core replaces butanamide; distinct binding properties
N-(3-Methoxypropyl)-2-(methylamino)acetamide Methoxypropyl group; methylamino substituent Anti-inflammatory effects via COX-2 and iNOS suppression Shorter chain (acetamide); methylamino instead of phenoxy

Key Observations from Comparisons:

Role of Methoxypropyl Group: The 3-methoxypropyl chain, common in compounds like N-(3-methoxypropyl)-2-(methylamino)acetamide, enhances solubility and bioavailability compared to non-polar substituents (e.g., chloropropyl) .

Impact of Phenoxy vs. Aromatic Substitutents: Phenoxy groups (as in the target compound) may improve binding to aromatic-rich biological targets (e.g., COX enzymes), whereas furan or phenyl groups (e.g., ) alter electronic properties and metabolic stability.

Biological Activity Trends: Butanamide derivatives with methoxypropyl groups (e.g., ) often exhibit anti-inflammatory or antimicrobial activity, suggesting that this compound may share similar mechanisms.

Structural Flexibility :

  • Replacing the butanamide backbone with heterocycles (e.g., imidazothiazole in ) shifts activity toward anticancer applications, highlighting the scaffold’s versatility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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